molecular formula C16H12F3NO4 B459084 1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005068-67-6

1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B459084
CAS RN: 1005068-67-6
M. Wt: 339.26g/mol
InChI Key: LAAHNNVDJMNWOR-UHFFFAOYSA-N
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Description

The compound “1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation .

Scientific Research Applications

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) and their derivatives exhibit significant antioxidant properties, which are crucial for managing oxidative stress-related diseases. Structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the aromatic ring or the carboxylic function (e.g., esterification and amidation), significantly influence their antioxidant activity. The presence of ortho-dihydroxy phenyl groups (catechol moiety) is particularly important for antioxidant activity, highlighting the potential of structurally similar compounds for antioxidant applications (Razzaghi-Asl et al., 2013).

Applications in Microbial Inhibition

Carboxylic acids are notable for their inhibitory effects on microbial growth, with applications ranging from food preservation to therapeutic agents. Their effectiveness is attributed to their ability to damage microbial cell membranes and lower internal pH levels, suggesting potential use in antimicrobial strategies. This review highlights strategies to enhance microbial tolerance against carboxylic acids through metabolic engineering, which may be relevant for developing new antimicrobial agents or preserving agents (Jarboe et al., 2013).

Role in Cancer Research

The exploration of cinnamic acid derivatives as anticancer agents reveals the underutilized potential of carboxylic acid derivatives in medicinal research. Cinnamic acid derivatives, through various synthetic modifications, have shown promising antitumor efficacy, suggesting a broad avenue for the development of new anticancer compounds. This comprehensive review of synthesis and biological evaluation underlines the importance of structural diversity in medicinal chemistry and its application in cancer research (De et al., 2011).

Liquid-Liquid Extraction of Carboxylic Acids

The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams discusses the importance of carboxylic acids as precursors for industrial chemicals and the technologies available for their recovery. This highlights the relevance of carboxylic acids in industrial applications, especially in the context of sustainable chemistry and bio-based production processes (Sprakel & Schuur, 2019).

Analytical Methods in Antioxidant Activity

This review outlines the critical tests used to determine antioxidant activity, including those based on hydrogen atom transfer and electron transfer, emphasizing the relevance of carboxylic acids and their derivatives in antioxidant analysis. The discussion includes methodologies like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, which are pivotal in evaluating the antioxidant capacity of complex samples, including carboxylic acid derivatives (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)8-2-1-3-9(6-8)20-7-15-5-4-10(24-15)11(14(22)23)12(15)13(20)21/h1-6,10-12H,7H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAHNNVDJMNWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC(=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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